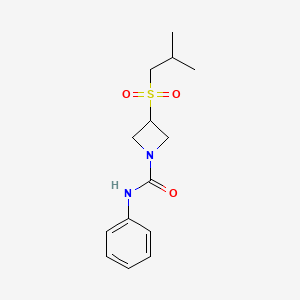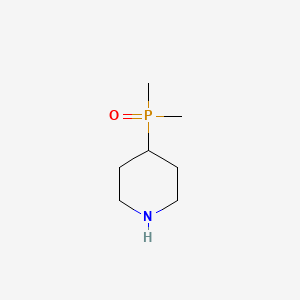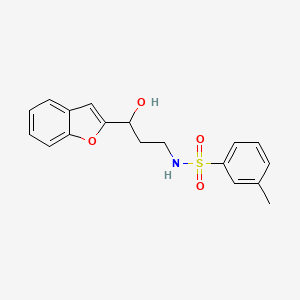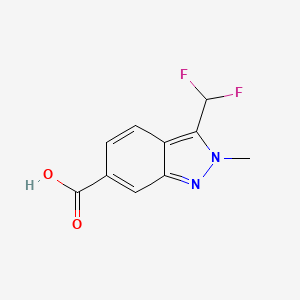
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present on the ring .Aplicaciones Científicas De Investigación
Chemical Modification and Synthesis
- Chemical modification of xylan into biopolymer ethers and esters demonstrates the potential for derivatives of similar chemical structures to be used in creating new materials with specific properties. This kind of modification can influence product structure and properties significantly (Petzold-Welcke et al., 2014).
Therapeutic Applications
- Pyrazole derivatives, including compounds with similar structures, show a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These activities highlight the potential therapeutic applications of similar compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Antimicrobial Effects
- Compounds like p-Cymene, which is a monoterpene, demonstrate a range of biological activities including antimicrobial effects. This suggests that structurally related compounds could also be explored for their antimicrobial potential (Marchese et al., 2017).
Antioxidant Properties
- Chromones and related compounds are known for their antioxidant properties, which could be related to neutralizing active oxygen and delaying cell impairment. This suggests potential for similar compounds in preventing diseases related to oxidative stress (Yadav et al., 2014).
Role in Synthesis of Heterocycles
- The chemistry of certain core structures, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is significant in the synthesis of a variety of heterocyclic compounds. This underscores the importance of similar compounds in the development of new heterocycles (Gomaa & Ali, 2020).
Analysis of Antioxidant Activity
- Analytical methods used in determining the antioxidant activity of compounds indicate that similar compounds could be analyzed to determine their potential antioxidant properties, which is crucial in various fields including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11-13(12(2)18(3)17-11)14(20)16-10-15(21-9-8-19)6-4-5-7-15/h19H,4-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJIHFNMHJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]prop-2-enamide](/img/structure/B2571224.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2571228.png)







![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2571245.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)